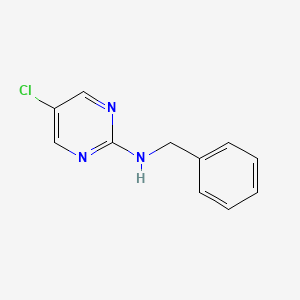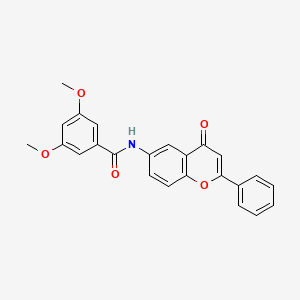
N-Benzyl-5-chlorpyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-5-chloropyrimidin-2-amine is a chemical compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds.
Wissenschaftliche Forschungsanwendungen
N-benzyl-5-chloropyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Pyrimidine derivatives, including N-benzyl-5-chloropyrimidin-2-amine, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research into pyrimidine derivatives has led to the development of various pharmaceuticals, and N-benzyl-5-chloropyrimidin-2-amine may serve as a lead compound for drug discovery.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
N-Benzyl-5-chloropyrimidin-2-amine is a pyrimidine derivative . Pyrimidine derivatives are known to have a high degree of structural diversity and are broadly applied in therapeutic disciplines . They are reported to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial, anti-inflammatory, and analgesic activities .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological effects . For instance, some pyrimidine-based drugs like imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
Biochemical Pathways
Pyrimidine derivatives are known to modulate various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The development of pyrimidine derivatives often involves optimizing these properties to improve druglikeness and adme-tox properties .
Result of Action
The diverse biological activities of pyrimidine derivatives suggest that they can induce a variety of molecular and cellular effects .
Action Environment
Such factors are typically considered in the development and optimization of pyrimidine derivatives .
Vorbereitungsmethoden
The synthesis of N-benzyl-5-chloropyrimidin-2-amine typically involves the reaction of 5-chloropyrimidin-2-amine with benzyl halides under basic conditions. One common method is to react 5-chloropyrimidin-2-amine with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for N-benzyl-5-chloropyrimidin-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N-benzyl-5-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. For example, reacting N-benzyl-5-chloropyrimidin-2-amine with an amine under basic conditions can yield N-benzyl-5-aminopyrimidin-2-amine.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as dimethylformamide or ethanol, and catalysts like palladium on carbon for hydrogenation reactions.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-5-chloropyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
5-chloropyrimidin-2-amine: Lacks the benzyl group, which may result in different biological activities and chemical reactivity.
N-benzylpyrimidin-2-amine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
N-benzyl-5-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical and biological properties.
The uniqueness of N-benzyl-5-chloropyrimidin-2-amine lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
IUPAC Name |
N-benzyl-5-chloropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUOFWQMVNLKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)



![4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2492884.png)
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)
